molecular formula C9H11N3O2 B1455767 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile CAS No. 1339933-49-1

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile

Cat. No. B1455767
CAS RN: 1339933-49-1
M. Wt: 193.2 g/mol
InChI Key: MDTJPOATRYATBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .


Physical And Chemical Properties Analysis

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .

Scientific Research Applications

Pharmaceuticals

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is employed in different pharmaceutical applications . Pyrazine derivatives, including “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile”, have been shown to possess numerous noteworthy pharmacological effects .

Antimicrobial Activity

Pyrrolopyrazine derivatives have exhibited significant antimicrobial activities . Pyrazine derivatives also have demonstrated antibacterial and antifungal effects .

Antiviral Activity

Pyrrolopyrazine derivatives have shown antiviral activities . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could potentially be used in antiviral research.

Anti-inflammatory and Antioxidant Activity

Compounds with the pyrrolopyrazine scaffold have shown anti-inflammatory and antioxidant activities . This indicates potential applications of “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” in treating inflammatory diseases and oxidative stress-related conditions.

Antitumor Activity and Kinase Inhibition

Pyrrolopyrazine derivatives have demonstrated antitumor activity and kinase inhibitory effects . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be explored for potential applications in cancer treatment and kinase-related research.

Synthesis of New Antibacterial Agents

New pyrazine derivatives exhibiting antibacterial activity have been synthesized using pyrazinecarbonitrile . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be used in the synthesis of new antibacterial agents.

Safety and Hazards

The safety information for 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

5-(3-methoxypropoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTJPOATRYATBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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